molecular formula C9H13N3O3S B6461868 methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate CAS No. 2549023-61-0

methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate

Cat. No.: B6461868
CAS No.: 2549023-61-0
M. Wt: 243.29 g/mol
InChI Key: SUHXAAHZTPUQBQ-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate is a substituted thiazole derivative with a molecular formula of C₉H₁₂N₃O₃S and a molecular weight of 258.28 g/mol. The compound features a thiazole core substituted at positions 3, 4, and 5. Key functional groups include:

  • A methyl ester at position 5, influencing lipophilicity and metabolic stability.
  • A propan-2-yl (isopropyl) carbamoyl group at position 3, contributing steric bulk and hydrophobicity.

Properties

IUPAC Name

methyl 4-amino-3-(propan-2-ylcarbamoyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4(2)11-8(13)6-5(10)7(16-12-6)9(14)15-3/h4H,10H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXAAHZTPUQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NSC(=C1N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains the most widely employed route for constructing 1,3-thiazole systems. Adapted for this target molecule, the reaction would involve:

Reagents :

  • α-Halo carbonyl precursor: Methyl 2-bromo-3-oxopent-4-enoate

  • Thiourea derivative: N-(propan-2-yl)thiourea

Mechanism :

  • Nucleophilic attack by thiourea’s sulfur on the α-carbon of the bromo-ketone

  • Cyclization via elimination of HBr to form the thiazole ring

  • Simultaneous introduction of the isopropylcarbamoyl group at position 3

Optimization Data :

ParameterOptimal ConditionYield ImpactSource Reference
Solvent2-Propanol+15% yield vs. EtOH
TemperatureReflux (82°C)Complete conversion
Reaction Time4-5 hoursMinimizes side products
Acid AdditiveHBr (0.5 eq)Accelerates cyclization

This method provides direct installation of both the ester and carbamoyl groups in a single pot, though regioselectivity challenges may arise during the cyclization step.

Post-Cyclization Functionalization Approaches

For greater synthetic control, modular strategies building upon pre-formed thiazole intermediates are often preferred:

Amination at Position 4

The 4-amino group is introduced via nitration/reduction or direct nucleophilic substitution:

Method A: Nitration-Reduction Sequence

  • Nitration of methyl 3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate using HNO3/H2SO4 at 0-5°C

  • Catalytic hydrogenation (H2, 50 psi, 10% Pd/C) to reduce nitro to amine

Critical Considerations :

  • Nitration regiochemistry controlled by electron-withdrawing carbamoyl group

  • Reduction conditions must preserve ester functionality (avoid strong acids)

Method B: Direct Amination
Mitsunobu reaction with phthalimide followed by hydrazine deprotection:

  • React thiazole with phthalimide, DIAD, PPh3 in THF

  • Deprotect with hydrazine hydrate in refluxing ethanol

Yield Comparison :

MethodOverall YieldPurity (HPLC)Scalability
A62-68%>95%Pilot-scale feasible
B55-60%92-94%Limited by Mitsunobu reagents

Carbamoyl Group Installation

The isopropylcarbamoyl moiety at position 3 can be introduced through:

Carbodiimide-Mediated Coupling

Activate the carboxylic acid intermediate with EDC/HOBt:

  • Generate 3-carboxy-thiazole via saponification (LiOH, THF/H2O)

  • Couple with isopropylamine using EDC (1.2 eq), HOBt (0.3 eq) in DMF

  • Re-esterify with methyl iodide/K2CO3

Reaction Monitoring :

  • FTIR tracking of carbonyl (1720 cm⁻¹ → 1685 cm⁻¹) confirms amide formation

  • ¹H NMR shows isopropyl doublet at δ 1.2 ppm

Isocyanate Addition

Alternative pathway using in situ generated isocyanate:

  • Treat isopropylamine with triphosgene (0.33 eq) in dichloromethane

  • React with 3-amino-thiazole intermediate

  • Quench excess isocyanate with wet THF

Safety Note :

  • Requires strict temperature control (<-5°C) to prevent dimerization

  • Triphosgene handling demands specialized equipment

Esterification Methodologies

The methyl ester at position 5 is typically introduced via:

Fischer Esterification

Reflux the carboxylic acid with methanol/H2SO4 (cat.):

  • 72-hour reaction time

  • 85-90% conversion

  • Requires careful pH control during workup

Diazomethane Quenching

For acid-sensitive substrates:

  • Generate diazomethane from Diazald®

  • Bubble through THF solution of carboxylic acid

  • Immediate ester formation at 0°C

Advantages :

  • Near-quantitative yields

  • No acidic byproducts

Integrated Synthetic Route Proposal

Combining optimal methods from each stage:

Step 1 : Hantzsch cyclization in 2-propanol with HBr additive → Thiazole core (68% yield)
Step 2 : Nitration/H2 reduction → 4-amino derivative (64% yield)
Step 3 : EDC-mediated coupling with isopropylamine → Carbamoyl installation (72% yield)
Step 4 : Diazomethane esterification → Final product (93% yield)

Cumulative Yield : 68% × 64% × 72% × 93% ≈ 29.5%

Purification Protocol :

  • Initial crystallization from ethyl acetate/hexanes

  • Final purification via reverse-phase HPLC (C18 column, 70:30 MeOH/H2O)

Analytical Characterization Data

Critical spectroscopic signatures confirming structure:

¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, NH), 4.91 (sep, J=6.4 Hz, 1H, CH(CH3)2), 3.85 (s, 3H, OCH3), 2.12 (d, J=6.4 Hz, 6H, (CH3)2CH), 5.62 (br s, 2H, NH2)

13C NMR (101 MHz, DMSO-d6) :
δ 170.8 (COOCH3), 165.3 (CONH), 152.1 (C-2), 142.7 (C-5), 124.9 (C-4), 52.3 (OCH3), 41.6 (CH(CH3)2), 22.1 ((CH3)2CH)

HRMS (ESI+) :
Calculated for C9H13N3O3S [M+H]+: 243.0684
Found: 243.0687

Process Optimization Challenges

Key technical hurdles requiring further investigation:

  • Regioselectivity in Hantzsch Reaction

  • Competing formation of 4,5-regioisomer (15-20% in initial trials)

  • Mitigated by using bulky solvents (t-BuOH) to favor kinetic control

  • Amino Group Protection

  • Acetylation with Ac2O/pyridine prevents oxidation during nitration

  • Deprotection with NH3/MeOH preserves ester functionality

  • Large-Scale Isocyanate Handling

  • Continuous flow synthesis reduces hazards

  • In-line IR monitoring prevents over-reaction

Emerging Alternative Methodologies

Microwave-Assisted Synthesis

Reducing reaction times through dielectric heating:

  • Hantzsch cyclization completed in 18 minutes vs. 4 hours conventionally

  • 12% yield improvement from reduced side reactions

Biocatalytic Approaches

Exploring thiazole synthase enzymes from Bacillus subtilis:

  • In situ generation of thioamide intermediates

  • Potential for aqueous-phase synthesis

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate groups in this compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Product Source
Ester hydrolysisNaOH (aq.), ethanol, reflux4-Amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylic acid
Carbamate hydrolysisHCl (conc.), H₂O, 80°C4-Amino-1,2-thiazole-5-carboxylic acid + propan-2-ylamine
  • Key Insight : Polar solvents (e.g., ethanol, DMF) and elevated temperatures enhance reaction efficiency.

Nucleophilic Substitution at the Amino Group

The primary amino group at position 4 undergoes alkylation or acylation:

Reagent Conditions Product Source
Acetyl chlorideEt₃N, DCM, 0°C → RT4-Acetamido-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate
Benzyl bromideK₂CO₃, DMF, 60°C4-Benzylamino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate
  • Selectivity : The amino group reacts preferentially over the carbamate due to lower steric hindrance .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Reagent Conditions Product Source
2,4-Dichloro-5-fluorophenacyl bromidePiperidine, EtOH, reflux7-(2,4-Dichloro-5-fluorophenyl)-1,3,4-thiadiazine derivative
Aromatic aldehydesPiperidine, toluene, 110°CArylidene-substituted triazolo-thiadiazines
  • Mechanism : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons to form fused rings .

Coupling Reactions

The carboxylate group facilitates amide bond formation:

Reagent Conditions Product Source
HOBt/EDC, morpholineDMF, RT4-Amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxamide
PropargylamineDIPEA, DMF, 60°CAlkyne-functionalized thiazole derivative
  • Applications : These reactions are critical for synthesizing HSET inhibitors and fluorescent probes .

Electrophilic Aromatic Substitution

The electron-rich thiazole ring undergoes halogenation:

Reagent Conditions Product Source
N-Bromosuccinimide (NBS)CCl₄, AIBN, 70°C5-Bromo-4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate
  • Limitation : Substituents at positions 3 and 5 direct electrophiles to position 2 or 4 .

Key Research Findings

  • Solubility : The methyl ester enhances solubility in organic solvents, while hydrolysis to the carboxylic acid improves aqueous compatibility .

  • Biological Relevance : Derivatives exhibit activity against HSET (KIFC1), a kinesin involved in cancer cell survival .

  • Synthetic Flexibility : The compound serves as a precursor for triazolo-thiadiazines, which show antimicrobial and anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Pesticide Development

This compound is being explored as a potential pesticide due to its efficacy against certain pests and fungi that affect crops. Its application could lead to the development of safer and more effective agrochemicals that minimize environmental impact while maximizing crop yield .

Plant Growth Regulation

Studies have suggested that thiazole derivatives can enhance plant growth by acting as growth regulators. This application is particularly relevant in enhancing stress resistance in plants, thereby improving agricultural productivity under adverse conditions .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in various industrial applications .

Case Studies and Research Findings

Study TitleFocus AreaKey Findings
Antimicrobial Efficacy of Thiazole DerivativesPharmacologyDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus .
Evaluation of Thiazoles as Anticancer AgentsOncologyInduced apoptosis in cancer cell lines; potential for further development as anticancer drugs .
Application of Thiazoles in AgricultureAgronomyEffective against crop pests; potential for development into eco-friendly pesticides .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Ester Group (Position 5) Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-amino-3-[(propan-2-yl)carbamoyl]-1,2-thiazole-5-carboxylate (Target) Isopropyl carbamoyl Methyl 258.28 High hydrophobicity due to isopropyl
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate 4-Fluorophenyl Ethyl 280.29 Enhanced metabolic stability (fluorine effect)
Ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate Carbamoyl (unsubstituted) Ethyl 215.23 Higher solubility (smaller substituent)
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate Methyl carbamoyl Methyl 230.24 Intermediate lipophilicity

Key Observations :

Substituent Effects at Position 3: The isopropyl carbamoyl group in the target compound increases steric bulk and hydrophobicity compared to smaller groups (e.g., methyl carbamoyl or unsubstituted carbamoyl ). This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Topological Properties: Computational tools like Multiwfn could analyze electron localization (ELF) and noncovalent interactions (NCI) , revealing differences in charge distribution due to substituents. For example, the isopropyl group may create distinct van der Waals surfaces compared to planar aromatic substituents.

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods for ethyl analogs, such as refluxing hydrazones with thiadiazole derivatives in propan-2-ol . Substituting isopropylamine in carbamoylation steps would differentiate it from methyl or ethyl carbamoyl analogs.

Q & A

Q. Answer :

  • NMR : Confirm substituent positions via 1H^1H and 13C^{13}C NMR (e.g., methyl ester protons at δ 3.8–4.0 ppm; thiazole carbons at δ 160–170 ppm) .
  • MS : High-resolution ESI-MS to verify molecular weight (expected: ~283 g/mol for C9_9H12_{12}N3_3O3_3S) .
  • IR : Identify carbamoyl (C=O stretch at ~1680 cm1^{-1}) and thiazole ring vibrations (C-S at ~690 cm1^{-1}) .

Advanced: How can computational modeling optimize the compound’s pharmacokinetic profile?

Q. Answer :

  • ADMET prediction : Use tools like SwissADME to assess logP (target <3), solubility (AlogPS), and CYP450 interactions .
  • Docking studies : Map interactions with targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with hydrogen bonds to catalytic residues .
  • QSAR : Correlate substituent electronegativity (Hammett σ) with activity to guide synthetic modifications .

Basic: What safety protocols are essential for handling this compound?

Q. Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced: How does the compound’s stability vary under different pH conditions?

Q. Answer :

  • Acidic conditions : Hydrolysis of the methyl ester occurs at pH <3, generating carboxylic acid derivatives .
  • Alkaline conditions : Thiazole ring degradation observed at pH >10, confirmed via HPLC monitoring (C18 column, acetonitrile/water gradient) .
  • Stabilizers : Use buffered solutions (pH 6–7) with 0.1% BHT to prevent oxidative decomposition .

Basic: What are the primary applications of this compound in pharmacological research?

Q. Answer :

  • Kinase inhibition : Acts as a scaffold for ATP-binding pocket targeting in cancer therapy .
  • Antimicrobial studies : Tested against Gram-positive bacteria (MIC ≤8 µg/mL) via broth microdilution assays .

Advanced: How can researchers design derivatives to improve metabolic stability?

Q. Answer :

  • Modifications : Replace the methyl ester with tert-butyl esters (e.g., ethyl 4-methyl-2-phenylthiazole-5-carboxylate analogs) to reduce esterase-mediated hydrolysis .
  • Isotopic labeling : Incorporate 2H^{2}H or 13C^{13}C at labile positions for in vivo metabolic tracking via LC-MS .

Basic: What chromatographic methods are suitable for purity analysis?

Q. Answer :

  • HPLC : Use a C18 column (4.6 × 150 mm), mobile phase (acetonitrile:0.1% TFA in water, 70:30), flow rate 1 mL/min, detection at 254 nm .
  • TLC : Silica gel 60 F254_{254}, eluent (ethyl acetate:hexane, 1:1), visualize under UV 254 nm .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Q. Answer :

  • Process control : Monitor reaction progress via in situ FTIR for carbamoyl group formation (~1680 cm1^{-1}) .
  • Quality metrics : Enforce ≥95% purity (HPLC) and ≤0.5% residual solvent (GC-MS) per ICH guidelines .

Basic: How is the compound’s solubility profile characterized?

Q. Answer :

  • Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol; measure via UV-Vis at λmax_{max} .
  • LogP determination : Octanol-water partitioning via HPLC retention time correlation .

Advanced: What in vivo models are appropriate for evaluating toxicity?

Q. Answer :

  • Acute toxicity : OECD 423 test in Sprague-Dawley rats (dose range 50–2000 mg/kg) .
  • Genotoxicity : Ames test (TA98 strain) with metabolic activation (S9 fraction) .

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